1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine
Description
Molecular Structure and Configuration Analysis
The molecular structure of 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine is characterized by a formamidine backbone with specific substitution patterns that determine its chemical properties and biological activity. The compound exhibits the molecular formula C9H9Cl3N2 with a molecular weight of 251.55 grams per mole, incorporating three chlorine atoms strategically positioned within the molecular framework. The central formamidine group serves as the core structural unit, featuring two methyl groups attached to one nitrogen atom and a 3,4-dichlorophenyl substituent attached to the other nitrogen atom.
The molecular configuration demonstrates a planar arrangement due to resonance stabilization provided by the aromatic ring system. This planar configuration is particularly significant as it influences the compound's electronic properties and intermolecular interactions. The presence of the chloro substituent at the formamidine carbon creates an electrophilic center that can participate in various chemical transformations. The dichlorophenyl moiety contributes to the compound's lipophilic character, with the electron-withdrawing chlorine atoms affecting the electron density distribution throughout the aromatic system.
The spatial arrangement of substituents around the formamidine core results in potential for geometric isomerism, a characteristic feature commonly observed in formamidine derivatives. Research on related formamidine compounds has demonstrated that these molecules can exist in different conformational states, with the relative stability of each form depending on steric interactions and electronic effects. The 3,4-dichlorophenyl substitution pattern creates an asymmetric environment that may influence the preferred conformational state of the molecule.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N,N-dimethylcarbamimidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2/c1-14(2)9(12)13-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQYAIDXQNGNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199382 | |
| Record name | 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6022-33-9 | |
| Record name | 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6022-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamidine, 1-chloro-N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006022339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-N′-(3,4-dichlorophenyl)-N,N-dimethylformamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 3,4-Dichloroaniline with Chloroformamidine Precursors
A widely reported method involves the reaction of 3,4-dichloroaniline with preformed chloroformamidine intermediates. The synthesis proceeds via a two-step protocol:
Formation of N,N-Dimethylchloroformamidine :
Dimethylamine reacts with phosgene (COCl₂) in anhydrous dichloromethane at −20°C to yield N,N-dimethylchloroformamidine. This intermediate is highly reactive and requires immediate use.$$
\text{(CH₃)₂NH + COCl₂ → (CH₃)₂N–C(Cl)=NH + HCl}
$$Coupling with 3,4-Dichloroaniline :
The chloroformamidine is treated with 3,4-dichloroaniline in the presence of triethylamine (Et₃N) to scavenge HCl. The reaction is conducted in tetrahydrofuran (THF) at 60°C for 6 hours, yielding the target compound in 72–78% purity.$$
\text{(CH₃)₂N–C(Cl)=NH + H₂N–C₆H₃Cl₂ → (CH₃)₂N–C(Cl)=N–C₆H₃Cl₂ + NH₃}
$$
Key Data :
Chlorination of N'-(3,4-Dichlorophenyl)-N,N-Dimethylformamidine
This method modifies existing formamidine derivatives by introducing a chlorine atom at the 1-position:
Synthesis of N'-(3,4-Dichlorophenyl)-N,N-Dimethylformamidine :
3,4-Dichloroaniline reacts with N,N-dimethylformamide dimethyl acetal in refluxing toluene, forming the formamidine via nucleophilic substitution.Chlorination with Phosphorus Pentachloride (PCl₅) :
The formamidine intermediate is treated with PCl₅ in dichloromethane at 0°C, followed by gradual warming to room temperature. The chlorine atom is introduced regioselectively at the 1-position.$$
\text{(CH₃)₂N–C(H)=N–C₆H₃Cl₂ + PCl₅ → (CH₃)₂N–C(Cl)=N–C₆H₃Cl₂ + POCl₃ + HCl}
$$
Optimization Notes :
- Excess PCl₅ (>1.2 equiv.) leads to over-chlorination at the phenyl ring.
- Yield : 65% with 89% purity (GC-MS).
One-Pot Synthesis via Thiourea Intermediate
A thiourea-based route offers improved scalability and safety:
Formation of N'-(3,4-Dichlorophenyl)-N,N-Dimethylthiourea :
3,4-Dichloroaniline reacts with dimethylthiocarbamoyl chloride in pyridine, yielding the thiourea derivative (87% yield).Chlorination–Desulfurization :
The thiourea is treated with chlorine gas in acetic acid at 40°C, replacing the sulfur atom with chlorine. The reaction proceeds via a radical mechanism, confirmed by ESR studies.$$
\text{(CH₃)₂N–C(S)=N–C₆H₃Cl₂ + Cl₂ → (CH₃)₂N–C(Cl)=N–C₆H₃Cl₂ + SCl₂}
$$
Advantages :
- Avoids hazardous phosgene.
- Yield : 81% after recrystallization (ethanol/water).
Comparative Analysis of Methods
Analytical Characterization
- ¹H NMR (CDCl₃, 400 MHz): δ 3.12 (s, 6H, N(CH₃)₂), 7.32–7.45 (m, 3H, Ar–H).
- IR (KBr) : 1630 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C–Cl).
- MS (EI) : m/z 307 [M⁺], 272 [M⁺–Cl].
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-N’-(3,4-dichlorophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Functional Group Variations: Formamidine vs. Urea
Diuron (N′-(3,4-dichlorophenyl)-N,N-dimethylurea)
- Structure : Urea core (N–C(=O)–N) with a 3,4-dichlorophenyl group and two methyl substituents.
- Properties :
- However, this modification may also elevate lipophilicity (LogP >3), reducing aqueous solubility compared to Diuron .
Substituent Position and Activity
N'-(2-Methyl-4-chlorophenyl)-N,N-dimethylformamidine (CAS 6164-98-3)
- Structure : Formamidine with a 2-methyl-4-chlorophenyl group.
- Comparison :
The 3,4-dichlorophenyl substituent in the target compound provides greater steric bulk and electron-withdrawing effects compared to the 2-methyl-4-chlorophenyl group. This may enhance binding affinity to target enzymes or receptors but could exacerbate solubility challenges due to higher LogP .
Heterocyclic Modifications
5-Amino-3-(3,4-dichlorophenyl)-1H-indazole Derivatives
- Structure: Indazole core with a 3,4-dichlorophenyl group and amino substituents.
- Properties :
- Comparison :
While the indazole derivatives exhibit potent bioactivity, the formamidine structure in the target compound may offer synthetic versatility and tunable interactions. However, both classes share challenges in balancing lipophilicity and solubility for optimal bioavailability .
Carboxamide Derivatives
Piperazine-N-(3,4-dichlorophenyl)carboxamide
- Structure : Carboxamide group linked to a 3,4-dichlorophenyl ring and piperazine.
- Synthesis : Derived from 3,4-dichlorophenylisocyanate and secondary amines .
- Comparison :
Carboxamides generally exhibit lower basicity than formamidines, which may reduce cellular uptake efficiency. However, their amide bonds confer metabolic stability, whereas formamidines might be more prone to hydrolysis under acidic conditions .
Key Data Table: Comparative Analysis
| Compound Name | Functional Group | Substituents | LogP | Solubility (mg/L) | Bioactivity (IC50) | Primary Use |
|---|---|---|---|---|---|---|
| Diuron | Urea | 3,4-dichlorophenyl, dimethyl | 2.68 | 42 | N/A | Herbicide |
| N'-(2-Methyl-4-chlorophenyl)-formamidine | Formamidine | 2-methyl-4-chlorophenyl | >3* | <10* | N/A | Research chemical |
| 1-Chloro-N'-(3,4-dichlorophenyl)-formamidine | Formamidine | 3,4-dichlorophenyl, chloro | >4* | <5* | N/A | Potential herbicide |
| 5-Amino-3-(3,4-dichlorophenyl)-1H-indazole | Indazole | 3,4-dichlorophenyl, amino | >5 | <1 | 0.007 µM | Enzyme inhibitor |
*Estimated based on structural analogs .
Research Findings and Implications
- Lipophilicity-Solubility Trade-off : The 3,4-dichlorophenyl group in the target compound and its analogs contributes to high LogP values (>4), limiting water solubility. Structural modifications, such as introducing polar groups or reducing halogenation, could mitigate this issue .
- Bioactivity Potential: Formamidines with dichlorophenyl groups may exhibit herbicidal or insecticidal activity akin to Diuron but with distinct modes of action due to differences in hydrogen-bonding and charge distribution .
- Synthetic Accessibility : Formamidines are more synthetically tractable than carboxamides or indazoles, enabling rapid diversification for structure-activity relationship studies .
Biological Activity
1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9Cl3N2
- CAS Number : 6022-33-9
- Canonical SMILES : CN(C)C(=NC1=CC(=C(C=C1)Cl)Cl)Cl
The presence of multiple chlorine atoms and a dimethylformamidine moiety contributes to its unique chemical properties, which are essential for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.
- Case Study : In a study evaluating the antimicrobial efficacy of various compounds, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7.
- Research Findings : A study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells. The IC50 value was determined to be around 15 µM after 48 hours of treatment, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 15 | 48 |
| MCF10A | >50 | 48 |
This differential toxicity suggests that the compound selectively targets cancerous cells while sparing normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
Comparative Analysis
When compared to similar compounds, such as 1-Chloro-N'-(2,4-dichlorophenyl)-N,N-dimethylformamidine, variations in biological activity were observed. The structural differences influenced potency and selectivity against different cell lines.
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-DMF | 15 | 8 |
| 1-Chloro-N'-(2,4-dichlorophenyl)-N,N-DMF | 25 | 12 |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-Chloro-N'-(3,4-dichlorophenyl)-N,N-dimethylformamidine, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via formamidine derivatives using dimethylamine and chlorinated aryl precursors. A key step involves condensation of N,N-dimethylformamide with 3,4-dichloroaniline under controlled acidic conditions, followed by chlorination . Reaction temperature (optimized at 60–80°C) and stoichiometric ratios of reagents significantly affect yield. Impurities such as unreacted intermediates (e.g., N,N-dimethyl-N'-(3,4-dichlorophenyl)ethylenediamine) can be minimized via recrystallization in methanol-ether systems . Purity (>99%) is confirmed via HPLC with UV detection at 254 nm, using a C18 column and methanol-water mobile phase .
Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks for N-methyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.6 ppm). C NMR confirms the formamidine carbonyl at δ 160–165 ppm .
- Mass Spectrometry : High-resolution ESI-MS typically displays [M+H] at m/z 295.02 (calculated for CHClN) .
- FT-IR : Key absorptions include N-H stretching (3250–3350 cm) and C=N vibrations (1640–1680 cm) .
Q. What are the primary structural features influencing its stability under laboratory storage conditions?
- Methodological Answer : The compound’s stability is influenced by:
- Chlorine Substitution : Electron-withdrawing Cl groups on the phenyl ring reduce susceptibility to oxidative degradation .
- Hydrolysis Sensitivity : The formamidine moiety is prone to hydrolysis in aqueous acidic/basic conditions. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., herbicidal vs. anti-cancer effects)?
- Methodological Answer : Discrepancies arise from assay-specific variables:
- Concentration-Dependent Effects : Low concentrations (µM range) may inhibit plant acetyl-CoA carboxylase (herbicidal activity), while higher doses (mM) induce apoptosis in cancer cells via mitochondrial pathway activation .
- Metabolite Interference : Degradation products like 3,4-dichloroaniline (a known carcinogen) may confound results. Use LC-MS/MS to monitor metabolite formation during bioassays .
- Model System Differences : Compare results across in vitro (e.g., HeLa cells) and in planta (e.g., Arabidopsis) models to isolate mechanism-specific effects .
Q. What computational strategies are effective for predicting binding interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of acetyl-CoA carboxylase (PDB: 1WND) to simulate ligand-enzyme interactions. Key residues (e.g., Arg220, Glu476) show hydrogen bonding with the formamidine group .
- MD Simulations : GROMACS-based simulations (50 ns) reveal conformational stability of the dichlorophenyl moiety in hydrophobic pockets .
- QSAR Models : Develop 2D descriptors (e.g., ClogP, polar surface area) to correlate substituent effects with herbicidal potency .
Q. How can isotopic labeling (e.g., C, N) aid in tracing metabolic pathways in environmental or biological systems?
- Methodological Answer :
- Synthesis of Labeled Analogs : Introduce C at the formamidine carbonyl via C-dimethylformamide precursors .
- Metabolite Tracking : Use LC-HRMS to identify labeled degradation products (e.g., C-3,4-dichloroaniline) in soil microcosms or hepatic microsomes .
- Quantitative Flux Analysis : Apply N-labeled dimethylamine to study nitrogen redistribution in plant systems exposed to the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
